molecular formula C17H18ClN3O4 B2724014 ethyl 5-{[(4-chlorophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 850090-27-6

ethyl 5-{[(4-chlorophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2724014
CAS No.: 850090-27-6
M. Wt: 363.8
InChI Key: UKBFQLTURBRXAB-UHFFFAOYSA-N
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Description

Ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with various functional groups, including an ethyl ester, a chlorobenzoyl group, and a carbamoyl group

Scientific Research Applications

Ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be vast, ranging from exploring its potential uses in medicine, if it exhibits biological activity, to studying its chemical behavior under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(4-chlorophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with an amine.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate or a carbamoyl chloride.

    Esterification: The ethyl ester group is formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace functional groups on the pyrrole ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:

    Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate: Similar in structure but with different substituents, leading to different chemical and biological properties.

    Indole derivatives: These compounds have a similar heterocyclic structure but with a fused benzene ring, resulting in different reactivity and applications.

The uniqueness of ethyl 5-{[(4-chlorophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4/c1-4-25-17(24)13-9(2)14(19-10(13)3)16(23)21-20-15(22)11-5-7-12(18)8-6-11/h5-8,19H,4H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBFQLTURBRXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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